Naftifine-d3 Hydrochloride

Übersicht

Beschreibung

Naftifine-d3 Hydrochloride is a deuterium-labeled version of Naftifine Hydrochloride, an allylamine antifungal agent. It is primarily used for the topical treatment of fungal infections such as tinea pedis, tinea cruris, and tinea corporis . The compound exhibits antifungal, antibacterial, and anti-inflammatory properties, making it a versatile agent in dermatological treatments .

Vorbereitungsmethoden

The preparation of Naftifine Hydrochloride involves several synthetic routes. One method uses N-methyl-1-naphthyl methylamine hydrochloride as a raw material, which undergoes a condensation reaction in the presence of an organic ether solvent, alkali metal carbonate, and a catalyst . Another method starts with 1-naphthoic acid, which reacts with a methylamine water solution in the presence of sulfoxide chloride to form N-methyl-1-naphthamide. This intermediate then reacts with formaldehyde and styrene in a multicomponent reaction catalyzed by Lewis acid, followed by reduction with hydrazine hydrate and potassium hydroxide, and finally acidification with hydrochloric acid to yield Naftifine Hydrochloride .

Analyse Chemischer Reaktionen

Naftifine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can be performed using hydrazine hydrate and potassium hydroxide.

Substitution: Substitution reactions can occur with various reagents to form different analogs.

Common reagents used in these reactions include sulfoxide chloride, formaldehyde, styrene, hydrazine hydrate, and potassium hydroxide . The major products formed from these reactions are various derivatives and analogs of Naftifine Hydrochloride.

Wissenschaftliche Forschungsanwendungen

Therapeutic Indications

The primary therapeutic applications of Naftifine-d3 Hydrochloride include:

- Tinea Pedis (Athlete's foot)

- Tinea Cruris (Jock itch)

- Tinea Corporis (Ringworm)

These conditions are caused by dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum.

Case Studies and Clinical Trials

- Real-World Observational Study : A study involving 463 patients with tinea corporis and tinea cruris demonstrated that 82.07% achieved clinical cures after treatment with Naftifine 2% cream. The study reported significant improvements in erythema, scaling, and itching with a p-value of <0.0001 .

- In Vitro Studies : Research evaluating the in vitro antifungal activity against 350 clinical strains indicated that Naftifine hydrochloride had minimum inhibitory concentrations (MICs) ranging from 0.015 to 1.0 μg/ml. It was found to be fungicidal against 85% of Trichophyton species tested .

- FDA Clinical Trials : In pivotal trials for Naftifine Cream 2%, clinical cure rates were significantly higher compared to vehicle controls, with complete cure rates of 25% versus 3% for the control group at week four .

Safety Profile

The safety of this compound has been evaluated extensively:

- Adverse Events : In clinical trials, adverse events were reported at rates comparable to placebo groups, with most reactions being mild (e.g., pruritus) and resolving within a few days .

- Tolerability : Excellent tolerability was noted in 70.8% of patients treated with topical formulations .

Table 1: Clinical Efficacy Results from Pivotal Trials

| Endpoint | Naftifine Hydrochloride Cream (2%) | Vehicle Control |

|---|---|---|

| Complete Cure | 25% | 3% |

| Effective Treatment | 60% | 10% |

| Mycological Cure | 72% | 16% |

Table 2: In Vitro Antifungal Activity Against Dermatophytes

| Fungal Species | MIC Range (μg/ml) | MFC Range (μg/ml) |

|---|---|---|

| Trichophyton rubrum | 0.015 - 0.5 | <0.25 |

| Trichophyton mentagrophytes | 0.015 - 1.0 | <0.5 |

| Epidermophyton floccosum | 0.06 - >64 | >32 |

Wirkmechanismus

Naftifine-d3 Hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene, disrupting the fungal cell membrane’s integrity and function, ultimately causing cell death . Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Naftifine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it a valuable tool in analytical studies. Similar compounds include:

Terbinafine Hydrochloride: Another allylamine antifungal agent with a similar mechanism of action.

Butenafine Hydrochloride: An antifungal agent with a broader spectrum of activity.

Tolnaftate: A thiocarbamate antifungal agent with a different mechanism of action.

This compound stands out due to its specific labeling, which aids in detailed analytical and pharmacokinetic studies.

Biologische Aktivität

Naftifine-d3 hydrochloride is a synthetic antifungal agent belonging to the allylamine class, primarily used for the treatment of dermatophyte infections such as tinea pedis, tinea cruris, and tinea corporis. This compound exhibits both fungicidal and fungistatic properties, making it effective against various fungal pathogens.

This compound operates by inhibiting the enzyme squalene 2,3-epoxidase , which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, naftifine leads to an accumulation of squalene, compromising the integrity of the fungal cell membrane and ultimately resulting in cell death .

Antifungal Efficacy

Research has demonstrated that naftifine hydrochloride exhibits potent antifungal activity against a range of dermatophytes. The Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against various strains have been systematically evaluated. Notably, studies reveal:

- MIC Range : 0.015 to 1.0 μg/ml against dermatophyte isolates.

- Fungicidal Activity : Effective against 85% of Trichophyton species tested .

The following table summarizes the antifungal activity of this compound against common dermatophytes:

| Organism | MIC (μg/ml) | Activity Type |

|---|---|---|

| Trichophyton rubrum | 0.015 - 0.25 | Fungicidal |

| Trichophyton mentagrophytes | 0.125 - 0.5 | Fungicidal |

| Trichophyton tonsurans | 0.25 - 1.0 | Fungicidal |

| Epidermophyton floccosum | 0.5 - 1.0 | Fungicidal |

| Microsporum canis | 0.125 - 0.5 | Fungicidal |

| Candida albicans | 1.0 | Fungistatic |

Clinical Studies

This compound has undergone extensive clinical trials to assess its safety and efficacy in treating superficial dermatophytoses:

- Study Design : A multi-center, randomized controlled trial involving over 1700 subjects assessed the efficacy of naftifine gel (2%) versus a vehicle control.

- Results : At week six, significant mycological cure rates were observed in subjects treated with naftifine compared to controls (72% vs. 16%) .

Case Study Insights

In a study evaluating the treatment of interdigital tinea pedis, subjects using naftifine gel showed marked improvement in clinical symptoms and mycological clearance compared to those receiving placebo treatment:

- Complete Cure Rate : 25% in naftifine group vs. 3% in vehicle group.

- Mycological Cure Rate : Significant difference noted at week four assessments .

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse reactions:

Eigenschaften

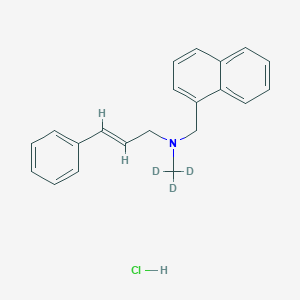

IUPAC Name |

(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNPKFOFGZHRT-KLQXWDQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.